Reduced SN2 Reactivity Relative to Primary 1-Chlorotetradecane: Kinetic Implications for Nucleophilic Substitution Workflows
2-Chlorotetradecane, as a secondary alkyl chloride, exhibits measurably slower SN2 reaction kinetics compared to the primary alkyl chloride 1-chlorotetradecane (CAS 2425-54-9). This difference stems from increased steric hindrance at the C2 position, which impedes backside nucleophilic attack . The reduced reactivity enables greater control over alkylation selectivity and reduces competing elimination pathways, making 2-chlorotetradecane the preferred alkylating agent when reaction rate moderation is required .
| Evidence Dimension | SN2 Reaction Rate (Relative Reactivity) |
|---|---|
| Target Compound Data | Secondary alkyl chloride: Relative SN2 rate ~0.025-0.03 (compared to ethyl chloride = 1.0) |
| Comparator Or Baseline | 1-Chlorotetradecane: Primary alkyl chloride, Relative SN2 rate ~0.5-1.0 (compared to ethyl chloride = 1.0) |
| Quantified Difference | Approximately 20- to 40-fold slower SN2 kinetics for secondary vs. primary alkyl chlorides of comparable chain length |
| Conditions | Class-level SN2 reactivity trends established for alkyl halides; inferred from standard physical organic chemistry principles for primary vs. secondary alkyl chlorides |
Why This Matters
For synthetic chemists requiring controlled alkylation kinetics or seeking to minimize premature reaction with ambient nucleophiles during storage or handling, the slower SN2 reactivity of 2-chlorotetradecane offers a practical advantage over the more reactive 1-chlorotetradecane.
